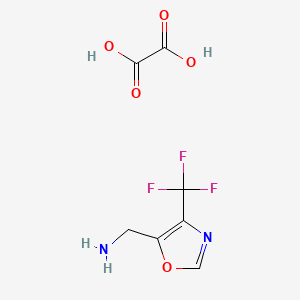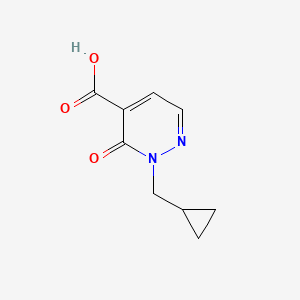![molecular formula C14H11N3O B15055446 4-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B15055446.png)
4-(1H-Benzo[d]imidazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-Benzo[d]imidazol-2-yl)benzamide is a chemical compound that features a benzimidazole moiety linked to a benzamide group. The benzimidazole nucleus is a significant pharmacophore in drug discovery due to its ability to interact with various proteins and enzymes. This compound is known for its diverse biological activities, including antiviral, antitumor, antihypertensive, antimicrobial, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzo[d]imidazol-2-yl)benzamide typically involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester. The reaction is carried out under reflux conditions for several hours to yield the desired benzimidazole derivative . Another method involves the microwave-assisted synthesis, where a mixture of p-aminobenzoic acid and PPA is heated in a microwave oven, resulting in high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-Benzo[d]imidazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
4-(1H-Benzo[d]imidazol-2-yl)benzamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(1H-Benzo[d]imidazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to the modulation of cellular processes, resulting in the compound’s therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylbenzimidazole: Similar in structure but lacks the benzamide group.
4-(1H-Benzimidazol-2-yl)aniline: Similar core structure but with an aniline group instead of benzamide.
Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.
Uniqueness
4-(1H-Benzo[d]imidazol-2-yl)benzamide is unique due to the presence of both benzimidazole and benzamide groups, which contribute to its diverse biological activities and potential therapeutic applications. The combination of these functional groups allows for a broader range of interactions with biological targets, enhancing its efficacy as a pharmacological agent .
Eigenschaften
Molekularformel |
C14H11N3O |
|---|---|
Molekulargewicht |
237.26 g/mol |
IUPAC-Name |
4-(1H-benzimidazol-2-yl)benzamide |
InChI |
InChI=1S/C14H11N3O/c15-13(18)9-5-7-10(8-6-9)14-16-11-3-1-2-4-12(11)17-14/h1-8H,(H2,15,18)(H,16,17) |
InChI-Schlüssel |
XJJWAVHPIYRHNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B15055363.png)

![Ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B15055381.png)

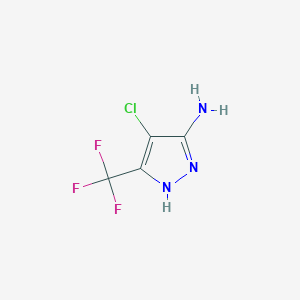
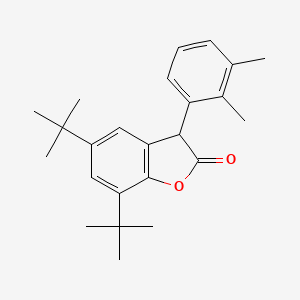
![2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B15055406.png)
![2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B15055414.png)

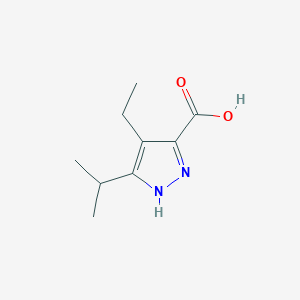
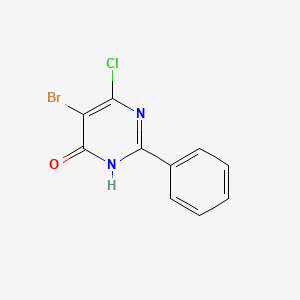
![3-Aminothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B15055426.png)
